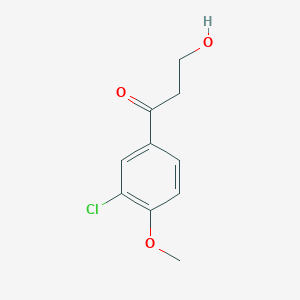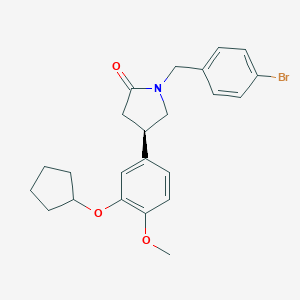
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, also known as BRL-15572, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain neurotransmitter receptors, particularly those involved in pain perception and addiction.
Wirkmechanismus
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one acts as a selective agonist for the delta-opioid receptor and a selective antagonist for the nociceptin/orphanin FQ peptide receptor. By modulating the activity of these receptors, 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can affect pain perception and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can reduce pain perception in animal models, without the negative side effects associated with traditional opioid analgesics. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one is its selectivity for certain neurotransmitter receptors, which allows for more targeted effects on pain perception and addiction. However, one limitation is that its effects on these receptors may vary depending on the specific experimental conditions and animal models used.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one. One area of focus could be on developing more potent and selective analogs of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one for use in preclinical and clinical studies. Another area of focus could be on investigating the long-term effects of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one on pain perception and addiction, as well as its potential for abuse and dependence. Additionally, research could be conducted to explore the potential of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one as a treatment for other conditions, such as anxiety and depression.
Synthesemethoden
The synthesis of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one involves the reaction of 4-bromobenzyl chloride with 3-(cyclopentyloxy)-4-methoxybenzaldehyde in the presence of sodium hydride, followed by cyclization with pyrrolidine-2-one. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to selectively modulate the activity of certain neurotransmitter receptors, such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor, which are involved in pain perception and addiction.
Eigenschaften
CAS-Nummer |
146426-61-1 |
|---|---|
Produktname |
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one |
Molekularformel |
C19H15N3O3S2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(4R)-1-[(4-bromophenyl)methyl]-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H26BrNO3/c1-27-21-11-8-17(12-22(21)28-20-4-2-3-5-20)18-13-23(26)25(15-18)14-16-6-9-19(24)10-7-16/h6-12,18,20H,2-5,13-15H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
UBNAXKVAGIAFDG-SFHVURJKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
Synonyme |
1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one 1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, (S)-isomer BCPMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
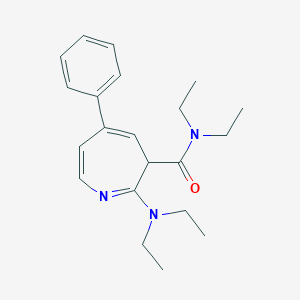
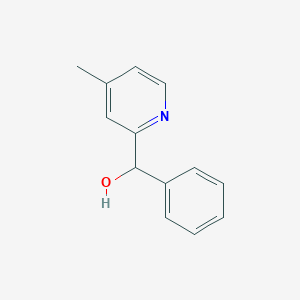
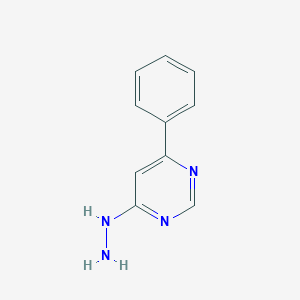

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

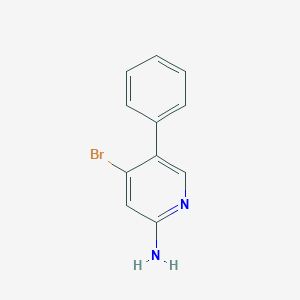
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)


